molecular formula C28H25N3O4S B2492301 3-(2-methoxybenzyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114647-86-7

3-(2-methoxybenzyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2492301
CAS RN: 1114647-86-7
M. Wt: 499.59
InChI Key: HWGAXFVMTZMKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinazolin-4(3H)-one derivatives, including those with methoxybenzyl and methoxyphenyl groups, are typically synthesized through a series of chemical reactions involving cyclization, condensation, and functionalization processes. For instance, the annulation of N-methoxybenzamide with bisoxazol-5-one catalyzed by Cp*Rh(III) leads to 2-aryl quinazolin-4(3H)-one derivatives with moderate to excellent yields, showcasing the chemical versatility and reactivity of these compounds (Xiong et al., 2018).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often elucidated through spectroscopic methods (NMR, MS, FT-IR) and X-ray crystallography. These techniques confirm the expected molecular framework and provide detailed information on the geometrical parameters and the electronic environment. For example, a comprehensive structural analysis using DFT calculations and molecular docking suggests favorable interactions with biological targets, indicating the potential for pharmacological applications (Wu et al., 2022).

Chemical Reactions and Properties

Quinazolin-4(3H)-one derivatives undergo various chemical reactions, including electrophilic substitution, amidation, and cyclization, influenced by reaction conditions such as concentration, pH, and time. These reactions are crucial for the radioiodination and biodistribution studies of such compounds, providing insights into their chemical behavior and potential as radiopharmaceuticals (Al-Salahi et al., 2018).

Physical Properties Analysis

The physical properties of quinazolin-4(3H)-one derivatives, including solubility, melting point, and stability, are essential for their practical applications. These properties are typically assessed through physicochemical analyses and in vitro studies, as demonstrated in the biodistribution and stability assessment of radioiodinated benzoquinazoline (Al-Salahi et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity, bioactivity, and interaction with biological targets, are fundamental aspects of quinazolin-4(3H)-one derivatives. Molecular docking and dynamics studies highlight their potential inhibitory activity against specific proteins, indicating their relevance in drug discovery and medicinal chemistry (Wu et al., 2022).

properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-18-23(29-26(35-18)21-12-6-9-15-25(21)34-3)17-36-28-30-22-13-7-5-11-20(22)27(32)31(28)16-19-10-4-8-14-24(19)33-2/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGAXFVMTZMKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxybenzyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.